molecular formula C19H16FN3O2 B4650475 2-[(4-fluorophenyl)amino]-N-(2-methoxyphenyl)nicotinamide

2-[(4-fluorophenyl)amino]-N-(2-methoxyphenyl)nicotinamide

Cat. No. B4650475
M. Wt: 337.3 g/mol
InChI Key: XVCVRIINMBDENS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-fluorophenyl)amino]-N-(2-methoxyphenyl)nicotinamide, also known as FAM-NMN, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule belongs to the class of nicotinamide mononucleotide (NMN) analogs, which are known for their ability to activate the enzyme nicotinamide adenine dinucleotide (NAD+).

Mechanism of Action

2-[(4-fluorophenyl)amino]-N-(2-methoxyphenyl)nicotinamide works by increasing the cellular levels of NAD+, a coenzyme that plays a crucial role in various biological processes such as energy metabolism, DNA repair, and gene expression. NAD+ levels decline with age, leading to a decline in cellular function and an increase in age-related diseases. 2-[(4-fluorophenyl)amino]-N-(2-methoxyphenyl)nicotinamide activates the NAD+-dependent enzymes, SIRT1 and PARP1, which regulate various cellular processes such as DNA repair, gene expression, and protein degradation. Activation of these enzymes leads to improved cellular function and protection against age-related diseases.
Biochemical and Physiological Effects:
2-[(4-fluorophenyl)amino]-N-(2-methoxyphenyl)nicotinamide has been shown to have various biochemical and physiological effects such as increasing NAD+ levels, improving mitochondrial function, reducing inflammation, and promoting DNA repair. In animal models, 2-[(4-fluorophenyl)amino]-N-(2-methoxyphenyl)nicotinamide has been found to improve glucose metabolism, reduce body weight, and increase endurance. 2-[(4-fluorophenyl)amino]-N-(2-methoxyphenyl)nicotinamide has also been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-[(4-fluorophenyl)amino]-N-(2-methoxyphenyl)nicotinamide is its ability to activate the NAD+-dependent enzymes, SIRT1 and PARP1, which are involved in various cellular processes. 2-[(4-fluorophenyl)amino]-N-(2-methoxyphenyl)nicotinamide is also a stable compound that can be easily synthesized and purified. However, one of the limitations of 2-[(4-fluorophenyl)amino]-N-(2-methoxyphenyl)nicotinamide is its high cost, which may limit its use in large-scale experiments. Additionally, more studies are needed to determine the long-term effects and safety of 2-[(4-fluorophenyl)amino]-N-(2-methoxyphenyl)nicotinamide in humans.

Future Directions

There are several future directions for research on 2-[(4-fluorophenyl)amino]-N-(2-methoxyphenyl)nicotinamide. One direction is to investigate its potential applications in other fields such as metabolic disorders, cardiovascular diseases, and immune system disorders. Another direction is to study the effects of 2-[(4-fluorophenyl)amino]-N-(2-methoxyphenyl)nicotinamide in combination with other compounds such as resveratrol, which has been shown to have similar effects on NAD+ levels. Additionally, more studies are needed to determine the optimal dosage and safety of 2-[(4-fluorophenyl)amino]-N-(2-methoxyphenyl)nicotinamide in humans.

Scientific Research Applications

2-[(4-fluorophenyl)amino]-N-(2-methoxyphenyl)nicotinamide has been extensively studied for its potential applications in various fields such as cancer research, neuroprotection, and anti-aging. In cancer research, 2-[(4-fluorophenyl)amino]-N-(2-methoxyphenyl)nicotinamide has been shown to inhibit the growth of cancer cells by activating the NAD+-dependent enzyme, SIRT1, which regulates cell survival and proliferation. In neuroprotection, 2-[(4-fluorophenyl)amino]-N-(2-methoxyphenyl)nicotinamide has been found to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease and Parkinson's disease. In anti-aging research, 2-[(4-fluorophenyl)amino]-N-(2-methoxyphenyl)nicotinamide has been shown to increase the lifespan and improve the healthspan of mice by activating the NAD+-dependent enzyme, PARP1, which repairs DNA damage and prevents cellular senescence.

properties

IUPAC Name

2-(4-fluoroanilino)-N-(2-methoxyphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O2/c1-25-17-7-3-2-6-16(17)23-19(24)15-5-4-12-21-18(15)22-14-10-8-13(20)9-11-14/h2-12H,1H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVCVRIINMBDENS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C(N=CC=C2)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluoroanilino)-N-(2-methoxyphenyl)nicotinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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